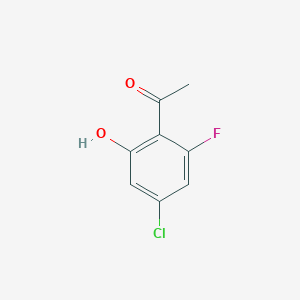

1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanone

Description

Overview and Significance in Organic Chemistry

1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanone occupies a notable position within the broader class of halogenated acetophenone derivatives, representing a sophisticated example of polysubstituted aromatic compounds. This particular compound exemplifies the strategic incorporation of multiple functional groups onto a single aromatic framework, combining halogen substituents with hydroxyl functionality to create a molecule with distinct electronic and steric properties. The presence of both chlorine and fluorine atoms, along with a hydroxyl group, positions this compound as a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical compounds and specialty chemicals.

The significance of this compound extends beyond its individual properties to encompass its role as a representative member of a broader class of multisubstituted acetophenones. These compounds serve as crucial building blocks in medicinal chemistry, where the specific arrangement of functional groups can dramatically influence biological activity and synthetic accessibility. The strategic placement of halogen atoms at the 2 and 4 positions, combined with the hydroxyl group at the 6 position, creates a unique substitution pattern that influences both the compound's reactivity and its potential for further functionalization.

Research into related compounds has demonstrated the importance of such polysubstituted acetophenones in pharmaceutical development, where they serve as key intermediates in the synthesis of various therapeutic agents. The compound's structural complexity, featuring three distinct types of substituents on the aromatic ring, makes it an excellent model for studying the effects of multiple functional groups on aromatic systems. This complexity also contributes to its utility in synthetic chemistry, where the different substituents can be selectively modified or utilized in subsequent chemical transformations.

The electronic effects of the combined halogen and hydroxyl substituents create a unique reactivity profile that distinguishes this compound from simpler acetophenone derivatives. The electron-withdrawing nature of the halogens, balanced by the electron-donating character of the hydroxyl group, results in a nuanced electronic environment that influences both the compound's stability and its chemical behavior in various reaction conditions.

Chemical Registry and Identification Parameters

The definitive identification of this compound relies on several standardized chemical identifiers that ensure unambiguous recognition across global databases and regulatory systems. The Chemical Abstracts Service number 1110663-22-3 serves as the primary registry identifier, providing a unique numerical designation that links the compound to extensive chemical literature and regulatory documentation. This registry system ensures that researchers, manufacturers, and regulatory bodies can accurately identify and track the compound across different applications and jurisdictions.

Table 1: Chemical Identification Parameters

The International Chemical Identifier system provides a standardized method for representing the compound's structure through algorithmic generation of unique identifiers. The International Chemical Identifier string InChI=1S/C8H6ClFO2/c1-4(11)8-6(10)2-5(9)3-7(8)12/h2-3,12H,1H3 encodes the complete structural information, including connectivity, stereochemistry, and charge distribution, enabling precise structural reconstruction and verification. The corresponding International Chemical Identifier Key QXMLATYFHJBLOV-UHFFFAOYSA-N provides a shortened, hash-based representation that facilitates database searches while maintaining structural specificity.

The Simplified Molecular Input Line Entry System representation CC(=O)C1=C(C=C(C=C1F)Cl)O offers a compact, human-readable format that captures the compound's structural features through a standardized notation system. This representation enables rapid structural visualization and comparison with related compounds, supporting both computational analysis and manual structure verification processes. The systematic arrangement of atoms and bonds in this notation directly reflects the compound's substitution pattern and functional group arrangement.

Properties

IUPAC Name |

1-(4-chloro-2-fluoro-6-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-4(11)8-6(10)2-5(9)3-7(8)12/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXMLATYFHJBLOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697483 | |

| Record name | 1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1110663-22-3 | |

| Record name | 1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1110663-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Halogenation of 1-(4-Hydroxyphenyl)ethanone Derivatives

A common synthetic route to halogenated hydroxyacetophenones involves the selective introduction of chloro and fluoro substituents on the aromatic ring, followed by α-halogenation of the ethanone side chain.

Chlorination of 1-(4-hydroxyphenyl)ethanone : The α-chlorination is typically achieved by reacting 4-hydroxyacetophenone with chlorinating agents such as chloroacetyl chloride or thionyl chloride under controlled conditions. For example, 2-chloro-1-(4-hydroxyphenyl)ethanone can be synthesized by treating 4-hydroxyacetophenone with chloroacetyl chloride in the presence of a base like sodium hydroxide, often in solvents such as acetone or chloroform, at room or slightly elevated temperatures. This method yields the α-chloroketone while preserving the phenolic hydroxyl group.

Fluorination on the aromatic ring : Introduction of fluorine at the 2-position relative to the hydroxyl group can be achieved either by starting from fluorinated phenol precursors or by electrophilic fluorination of the aromatic ring. The presence of both chloro and fluoro substituents requires careful control to avoid over-halogenation.

Combined halogenation : Sequential or one-pot halogenation strategies can be employed, wherein the aromatic ring is first fluorinated and chlorinated at desired positions, followed by α-chlorination of the ethanone moiety. The choice of reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) is influenced by their reactivity and by-products. SOCl₂ is often preferred for its gaseous by-products (HCl, SO₂) which simplify purification, with typical reaction temperatures ranging from 40 to 60 °C in solvents like dichloromethane to avoid over-chlorination.

Synthesis via Substituted Phenol Precursors and Functional Group Transformations

Alternative synthetic routes involve multi-step transformations starting from substituted phenols:

Nitration and reduction : For example, 4-chlorophenol can be nitrated using nitric acid and sulfuric acid to give 4-chloro-2-nitrophenol, which is then reduced to 2-amino-4-chlorophenol using tin and hydrochloric acid. This intermediate can be further converted into urea or hydrazinecarboxamide derivatives and eventually transformed into halogenated hydroxyacetophenones through condensation and cyclization reactions.

Reflux and condensation reactions : The amino-substituted intermediates can be reacted with aldehydes and other reagents under reflux conditions in ethanol/water mixtures with catalysts such as sodium bisulfite to yield complex halogenated phenol derivatives. Although these routes are more elaborate, they allow precise introduction of multiple substituents including chloro, fluoro, and hydroxy groups at specific positions on the aromatic ring.

Halogenated Acetophenone Derivatives via Electrophilic Substitution and α-Halogenation

Electrophilic aromatic substitution : Fluorine and chlorine substituents can be introduced by electrophilic aromatic substitution on acetophenone derivatives. For example, 2-fluoro-6-hydroxyacetophenone can be halogenated at the α-position by reaction with halogenating agents to yield the corresponding α-haloketone.

Purification and characterization : The products are often purified by recrystallization or column chromatography using silica gel with eluents such as ethyl acetate/petroleum ether mixtures. Characterization is performed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm substitution patterns and purity.

Summary Table of Preparation Methods

Research Findings and Analysis

The reactive α-chloro ketone moiety in 1-(4-chloro-2-fluoro-6-hydroxyphenyl)ethanone is crucial for further synthetic applications, such as heterocycle formation and bioactive molecule synthesis.

Intramolecular hydrogen bonding between the phenolic hydroxyl and the ketone carbonyl stabilizes the molecule and influences its reactivity, as revealed by crystallographic studies.

The choice of halogenating agent and reaction conditions (temperature, solvent) significantly affects the selectivity and yield, with thionyl chloride favored for cleaner reactions and easier purification.

Multi-step synthetic sequences involving nitration, reduction, and condensation provide routes to structurally complex analogues but are more time-consuming and require careful purification.

Electrophilic substitution followed by α-halogenation offers a versatile approach to introduce multiple halogens with good control over regioselectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic substitution, while nucleophilic substitution can be achieved using strong bases like sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: 1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanoic acid

Reduction: 1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanol

Substitution: 4-Chloro-2-fluoro-6-hydroxybenzene derivatives

Scientific Research Applications

Medicinal Chemistry

1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanone has been studied for its potential as a therapeutic agent. Its structural characteristics suggest that it may possess anti-inflammatory and anticancer properties. Research indicates that compounds with similar structures have shown efficacy against various cancer cell lines.

Case Study:

A study published in a peer-reviewed journal explored the compound's effects on KRAS-mutated cancer cells. The results demonstrated that it could inhibit cell proliferation and induce apoptosis, suggesting its potential as part of combination therapies for treating specific cancers .

Agricultural Chemistry

The compound is being investigated for its use in developing agrochemicals, particularly as a pesticide or herbicide. Its ability to disrupt biological processes in pests while being less harmful to non-target organisms makes it a candidate for sustainable agricultural practices.

Data Table: Potential Agrochemical Applications

| Application Type | Description | Efficacy |

|---|---|---|

| Pesticide | Inhibits growth of specific pests | Moderate |

| Herbicide | Selectively targets weed species | High |

| Fungicide | Potential anti-fungal properties | Low |

Material Science

In material science, this compound is being explored for its role in synthesizing new polymers and composites. Its functional groups can facilitate chemical bonding with other materials, enhancing the properties of the resulting products.

Case Study:

Research has shown that integrating this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for high-performance applications .

Mechanism of Action

The mechanism by which 1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below compares the target compound with structurally related hydroxyacetophenones, highlighting substituent positions and their influence on properties:

Key Observations :

Physical Properties and Reactivity

- Melting Points: Compounds with hydroxyl groups (e.g., 97–110°C in ) generally exhibit higher melting points than non-polar analogs due to intermolecular hydrogen bonding. The absence of a melting point for the target compound suggests further experimental characterization is needed.

- Lipophilicity: The compound 1-[4-(2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy)phenyl]ethanone (CAS 914637-09-5) has a higher XLogP3 value of 4.7 due to its trifluoromethyl group, indicating greater lipophilicity compared to the target compound .

Biological Activity

1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanone, a compound with the molecular formula C₉H₈ClF₁O₂, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer properties. In vitro evaluations have shown that the compound can inhibit the proliferation of various cancer cell lines. Notably, its activity has been compared to established chemotherapeutic agents.

Table 1: Anticancer Activity Against Various Cell Lines

The mechanism through which this compound exerts its anticancer effects involves the modulation of specific signaling pathways associated with cell growth and apoptosis. It is hypothesized that the compound may interact with estrogen receptors or disrupt microtubule formation, similar to other known anticancer agents.

Toxicity and Safety Profile

While the compound shows promise as an anticancer agent, its safety profile has not been extensively characterized. Preliminary toxicity studies suggest that it may have a favorable safety margin; however, further studies are required to fully understand its toxicological implications.

Study on Breast Cancer Cells

In a study focusing on breast cancer cells (MCF7), researchers found that this compound demonstrated potent antiproliferative effects with an IC50 value of 8.79 µM. This activity was significantly higher than many other derivatives tested in parallel experiments, suggesting a strong potential for development as a therapeutic agent against breast cancer .

Comparative Analysis with Other Compounds

A comparative analysis was conducted to evaluate the efficacy of this compound against other known compounds. The results indicated that while it was less potent than some leading agents like Combretastatin-A4, it still exhibited competitive activity across several cancer types .

Table 2: Comparative Efficacy of Anticancer Agents

| Compound | IC50 (µM) | Type |

|---|---|---|

| Combretastatin-A4 | 0.05 | Microtubule Inhibitor |

| Etoposide | 0.89 | Topoisomerase Inhibitor |

| This compound | 8.79 | Novel Compound |

Q & A

Q. What are the optimal synthetic routes for 1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanone, and how can purity be validated?

Methodological Answer: Synthesis typically involves Friedel-Crafts acylation or halogen-directed electrophilic substitution. For purity validation:

- Chromatography: Use HPLC with a C18 column and UV detection (λ = 254 nm) to separate and quantify impurities.

- Spectroscopy: Confirm structural integrity via -NMR (e.g., hydroxyl proton at δ 10–12 ppm, aromatic protons at δ 6.5–8.0 ppm) and FT-IR (C=O stretch ~1680–1720 cm) .

- Thermogravimetric Analysis (TGA): Monitor decomposition temperatures (e.g., thermal stability up to 200°C) to assess solvent residues .

Q. How can the compound’s crystal structure be determined experimentally?

Methodological Answer:

- Single-Crystal XRD: Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMF/EtOH). Use SHELX for structure refinement, focusing on resolving Cl/F positional disorder .

- ORTEP-3 Visualization: Generate thermal ellipsoid plots to analyze bond angles and torsional strain in the aromatic-hydroxyl moiety .

- Validation: Cross-check with powder XRD to confirm phase purity and rule out polymorphism .

Q. What thermodynamic properties (e.g., boiling point, enthalpy of vaporization) are critical for handling this compound?

Methodological Answer:

- Boiling Point: Estimated at ~469 K (extrapolated from NIST data for analogous fluorophenyl ethanones) .

- Vapor Pressure: Use the Clausius-Clapeyron equation with Antoine coefficients derived from DSC data.

- Safety Note: Due to hydroxyl group reactivity, store under inert atmosphere to prevent decomposition .

Advanced Research Questions

Q. How do computational models (e.g., DFT) predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces. Focus on the chloro-fluoro-hydroxyl motif’s electrophilic sites .

- Reactivity Analysis: Compare Fukui indices () to identify nucleophilic attack preferences (e.g., Cl vs. F substitution). Validate with kinetic isotope effect studies .

- Contradictions: Address discrepancies between predicted and experimental regioselectivity by incorporating solvent effects (e.g., PCM models for DMSO) .

Q. What strategies resolve contradictions in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

- Dose-Response Profiling: Use IC assays (e.g., MTT for cytotoxicity, fluorogenic substrates for enzyme inhibition) to differentiate mechanisms .

- SAR Studies: Compare with analogs (e.g., 2-Chloro-1-(4-hydroxyphenyl)ethanone) to isolate structural contributors to toxicity .

- Metabolic Stability: Conduct microsomal assays (human liver microsomes) to assess if cytotoxicity arises from reactive metabolites .

Q. How can crystallographic data explain discrepancies in hydrogen-bonding networks across polymorphs?

Methodological Answer:

- Hirshfeld Surface Analysis: Quantify O–H···O and C–H···F interactions in different polymorphs using CrystalExplorer.

- Energy Frameworks: Compare lattice energies (Morse potential) to identify thermodynamically stable forms .

- Contradictions: If hydrogen-bonding patterns conflict with solubility data (e.g., higher solubility in less-stable polymorphs), correlate with dissolution kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.